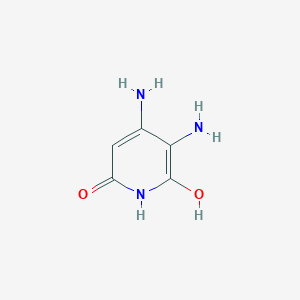![molecular formula C7H8O4 B14242957 1,7-Dioxaspiro[4.4]nonane-2,6-dione, (5R)- CAS No. 587875-11-4](/img/structure/B14242957.png)
1,7-Dioxaspiro[4.4]nonane-2,6-dione, (5R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Dioxaspiro[4.4]nonane-2,6-dione, (5R)- is a chemical compound with the molecular formula C₇H₈O₄. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is known for its applications in various fields, including chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,7-Dioxaspiro[4.4]nonane-2,6-dione, (5R)- can be synthesized through several methods. One common synthetic route involves the reaction of 4,4-dihydroxypimelic acid with acetic anhydride under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the spiro compound.
Industrial Production Methods
In industrial settings, the production of 1,7-Dioxaspiro[4.4]nonane-2,6-dione, (5R)- often involves large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,7-Dioxaspiro[4.4]nonane-2,6-dione, (5R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1,7-Dioxaspiro[4.4]nonane-2,6-dione, (5R)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,7-Dioxaspiro[4.4]nonane-2,6-dione, (5R)- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione: Similar structure but different ring size and functional groups.
1,7-Dioxaspiro[5.5]undecane: Larger ring system with different chemical properties.
4,4-Dihydroxypimelic acid dilactone: Precursor in the synthesis of spiro compounds.
Uniqueness
1,7-Dioxaspiro[4.4]nonane-2,6-dione, (5R)- is unique due to its specific ring structure and stereochemistry, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
587875-11-4 |
|---|---|
Formule moléculaire |
C7H8O4 |
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
(5R)-1,7-dioxaspiro[4.4]nonane-2,6-dione |
InChI |
InChI=1S/C7H8O4/c8-5-1-2-7(11-5)3-4-10-6(7)9/h1-4H2/t7-/m1/s1 |
Clé InChI |
XFTSTGGTXFZKIE-SSDOTTSWSA-N |
SMILES isomérique |
C1C[C@]2(CCOC2=O)OC1=O |
SMILES canonique |
C1CC2(CCOC2=O)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


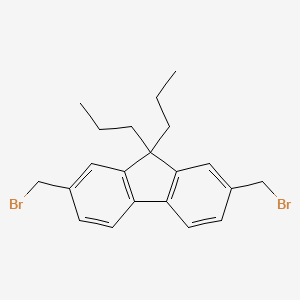
![Ethyl [4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]carboxylate](/img/structure/B14242878.png)
![1-[2,5-Bis(benzyloxy)phenyl]-2-bromoethan-1-one](/img/structure/B14242879.png)
![4-[4-(Heptadecafluorooctyl)phenoxy]phenol](/img/structure/B14242880.png)
![4-Chloro-6-[(4-chloroanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one](/img/structure/B14242885.png)
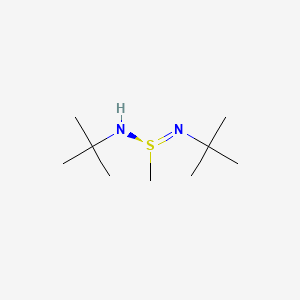
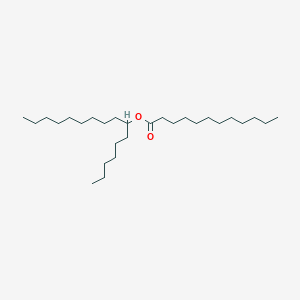
![5-(4-Methylphenyl)-3-[(3-nitrophenyl)methylidene]furan-2-one](/img/structure/B14242907.png)
![7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-, (1R,6R)-](/img/structure/B14242908.png)
![Phosphinic acid, [[(aminoacetyl)amino]methyl]phenyl-](/img/structure/B14242912.png)
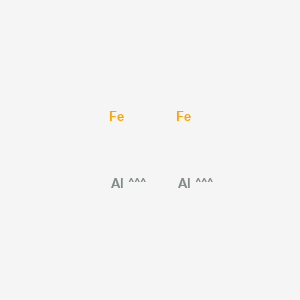
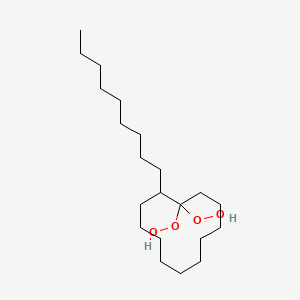
![Pyridine, 2-[2-(2,3,6-trifluorophenyl)-4-oxazolyl]-](/img/structure/B14242920.png)
